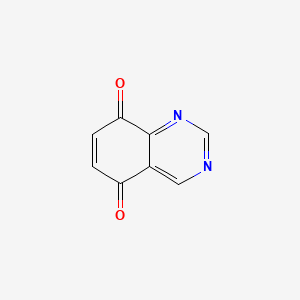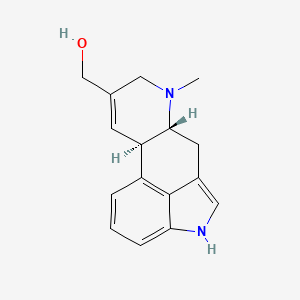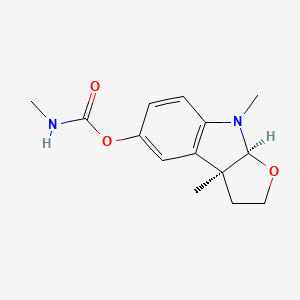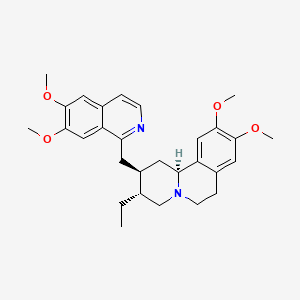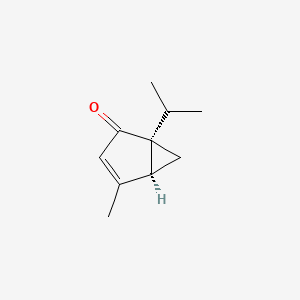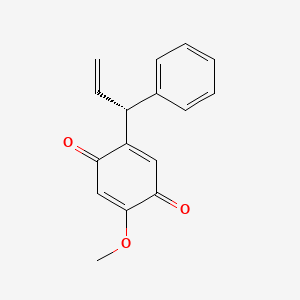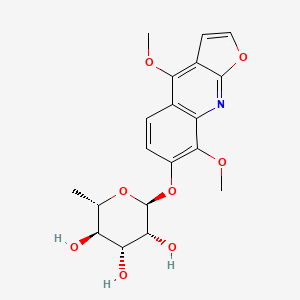
Diathymosulfone
Overview
Description
Diathymosulfone is a synthetic compound with the chemical formula C32H34N4O4S and a molecular weight of 570.70 g/mol . It is also known by other names such as 4,4¢- [Sulfonylbis (4,1-phenyleneazo)]bis [5-methyl-2- (1-methylethyl)]phenol . This compound is characterized by its red-brown microcrystalline powder form and is practically insoluble in water .
Preparation Methods
Diathymosulfone can be synthesized through various synthetic routes. One of the methods involves the reaction of thymol with sulfonyl chloride in the presence of a base to form the sulfonyl derivative . This intermediate is then reacted with an azo compound to form this compound . The reaction conditions typically involve the use of solvents such as ethanol and water, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diathymosulfone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles to form different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diathymosulfone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diathymosulfone involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth . The molecular targets include enzymes involved in the synthesis of bacterial cell walls . The pathways involved in its antibacterial activity include the disruption of cell wall synthesis and the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Diathymosulfone can be compared with other similar compounds such as:
Thymol sulfone: Similar in structure but differs in its antibacterial activity.
Sulfonatox: Another sulfone derivative with different chemical properties and applications.
Thylmolsulfone: Similar in structure but used in different industrial applications.
This compound is unique due to its specific azo structure and its potential antibacterial properties .
Properties
CAS No. |
5964-62-5 |
|---|---|
Molecular Formula |
C32H34N4O4S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[[4-[4-[(4-hydroxy-2-methyl-5-propan-2-ylphenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C32H34N4O4S/c1-19(2)27-17-29(21(5)15-31(27)37)35-33-23-7-11-25(12-8-23)41(39,40)26-13-9-24(10-14-26)34-36-30-18-28(20(3)4)32(38)16-22(30)6/h7-20,37-38H,1-6H3 |
InChI Key |
KHFUQWURHSKTPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


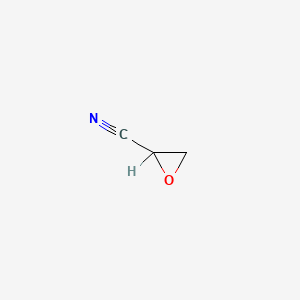
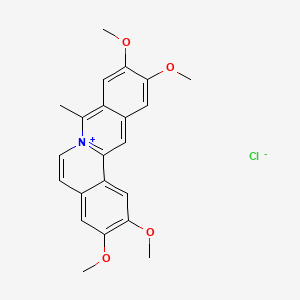
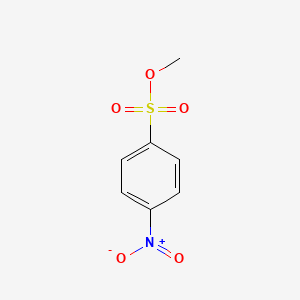
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
